Ethyl 6-Chloro-3-methyl-4-oxo-4H-chromene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

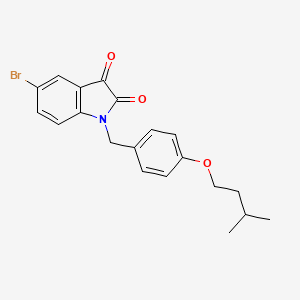

Ethyl 6-Chloro-3-methyl-4-oxo-4H-chromene-2-carboxylate is a chemical compound with the molecular formula C11H7ClO4 . It is a solid substance .

Synthesis Analysis

The synthesis of similar compounds has been achieved through a one-pot synthesis of functionalized chromeno derivatives via a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an environmentally friendly medium (ethanol–water, 3:1 v/v) . This synthesis involves a group-assisted purification process, which avoids traditional recrystallization and chromatographic purification methods .Molecular Structure Analysis

The molecular structure of similar compounds has been determined by NMR spectroscopy and X-ray crystallography . The SMILES string for this compound is COC(C1=CC(C2=C(O1)C=CC(Cl)=C2)=O)=O .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a three-component reaction of 4-oxo-4H-chromene-3-carbaldehyde, ethyl cyanoacetate, and 4-methylaniline under various conditions was evaluated . The desired product was obtained in 89% yield when the reaction was carried out in ethanol at 80°C for 2 hours under catalyst-free conditions .Physical And Chemical Properties Analysis

This compound is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 6-Chloro-3-methyl-4-oxo-4H-chromene-2-carboxylate serves as a key intermediate in the synthesis of complex molecules. For instance, it has been used in the first synthesis of 4-unsubstituted 3-(trifluoroacetyl)coumarins via the Knoevenagel condensation of salicylaldehydes followed by recyclization, showcasing its role in creating novel compounds with potential medicinal promise (Chizhov et al., 2008). Additionally, it is involved in the efficient atom economical one-pot multicomponent synthesis of densely functionalized 4H-chromene derivatives, highlighting its contribution to creating structurally diverse cyclohexane-1,3-dione derivatives with medicinal potential (Boominathan et al., 2011).

Structural and Conformational Studies

Research has also focused on the structural and conformational analysis of chromene derivatives, where this compound derivatives were investigated to understand their molecular geometry, vibrational spectra, and chemical properties. For example, a study conducted molecular structure, vibrational spectra, and chemical shift properties analysis using density functional theory and ab initio Hartree-Fock calculations, offering insights into the compound's electronic structure and reactivity (Günay et al., 2009).

Antimicrobial Applications

This compound has been incorporated into the synthesis of novel derivatives with antimicrobial properties. One study reported the ionic liquid-promoted synthesis of novel chromone-pyrimidine coupled derivatives with significant in vitro antifungal and antibacterial activity, demonstrating the compound's utility in developing new antimicrobial agents (Tiwari et al., 2018).

Advanced Material Synthesis

Furthermore, this compound is pivotal in the synthesis of materials with specific properties, such as photoluminescence. Research into the synthesis, crystal structure, and photoluminescence of ethyl coumarin-3-carboxylate derivatives explores its application in creating materials with potential use in optical devices and sensors (Song et al., 2014).

Future Directions

The development of a simple and eco-friendly protocol for the construction of nitrogen-containing heterocyclic compound libraries of medical motifs is an attractive area of research in both academia and the pharmaceutical industry . Multicomponent reactions (MCRs) are promising and powerful tools in organic, combinatorial, and medicinal chemistry because of their atom economy, high complexity and diversity of products, multiple bond formation efficiency, and environmental friendliness . These features make MCRs suitable for the easy construction of complex heterocyclic scaffolds from readily available starting materials .

properties

IUPAC Name |

ethyl 6-chloro-3-methyl-4-oxochromene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO4/c1-3-17-13(16)12-7(2)11(15)9-6-8(14)4-5-10(9)18-12/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXMMZGUTSZWCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)C2=C(O1)C=CC(=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-dichloro-N-methyl-N-{[5-(2-methylcyclopropyl)furan-2-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2724441.png)

![N-(1-cyanocyclopentyl)-2-[4-(pyrazin-2-yl)piperazin-1-yl]acetamide](/img/structure/B2724443.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2724454.png)

![N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide](/img/structure/B2724455.png)